2-(6-Methylpyridin-2-yl)acetic acid

Catalog No.
S1527418
CAS No.
92917-49-2
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methylpyridin-2-yl)acetic acid

CAS Number

92917-49-2

Product Name

2-(6-Methylpyridin-2-yl)acetic acid

IUPAC Name

2-(6-methylpyridin-2-yl)acetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

UDZGMJHDNLXBQP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CC(=O)O

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O

2-(6-Methylpyridin-2-yl)acetic acid (CAS 92917-49-2) is an alpha-pyridyl carboxylic acid characterized by the presence of an electron-donating and sterically demanding methyl group at the 6-position of the pyridine ring. In industrial and academic procurement, this compound is primarily sourced as a bifunctional building block for the synthesis of complex pharmaceutical intermediates, coordination ligands, and functionalized 2-benzylpyridines. Its zwitterionic nature influences its solubility profile, while the proximity of the nitrogen atom to the acetic acid moiety enables unique reactivity, such as facile thermal or transition-metal-catalyzed decarboxylation. Compared to simple pyridine derivatives, its dual functionality allows it to act both as a directing group and a reactive carbon-carbon bond-forming partner.

Procurement Fit

N,O-chelating ligand with steric control for transition metal complex studies
2,6-substitution pattern directs regioselectivity in downstream synthetic transformations
Reported solid-state fluorescence supports probe and sensor development workflows

Substituting 2-(6-methylpyridin-2-yl)acetic acid with the more common 2-pyridylacetic acid or alternative 6-methylpyridine halides fundamentally alters both reaction pathways and product profiles. In coordination chemistry, the 6-methyl group introduces significant steric hindrance adjacent to the coordinating nitrogen, which prevents the formation of tightly packed octahedral complexes and enforces specific bite angles critical for catalytic activity. In synthetic applications, utilizing 2-bromo-6-methylpyridine as an alternative precursor for cross-coupling requires harsh organometallic conditions (e.g., Grignard or organozinc formation) that exhibit poor functional group tolerance. Conversely, 2-(6-methylpyridin-2-yl)acetic acid enables mild, highly efficient decarboxylative cross-coupling, maintaining the critical 6-methyl substitution without the need for sensitive organometallic intermediates [1].

Substitution Risk

Isomer Positional isomers such as 3-substituted analogs lack N,O-chelation capacity, fundamentally altering coordination chemistry outcomes
Steric Unsubstituted 2-pyridineacetic acid lacks 6-methyl steric bulk, yielding flexible chelates that may not replicate rigid coordination geometry
Electronic Substitution pattern changes modulate electronic properties and may shift regioselectivity in downstream synthetic trajectories

Superior Yield in Palladium-Catalyzed Decarboxylative Cross-Coupling

When utilized as a precursor for 2-benzylpyridine derivatives, the potassium salt of 2-(6-methylpyridin-2-yl)acetic acid demonstrates exceptional efficiency in Pd-catalyzed decarboxylative cross-coupling. In reactions with aryl bromides (e.g., bromobenzene) using a Pd2(dba)3/Xantphos catalyst system at 150 °C, the 6-methyl derivative achieves an 89% isolated yield of 6-methyl-2-benzyl-pyridine. In direct contrast, the unsubstituted baseline 2-pyridylacetic acid yields only 70-73% under identical conditions with similar aryl bromides (e.g., p-chlorobromobenzene or p-methoxybromobenzene). This indicates that the 6-methyl substitution not only tolerates the sterics of the coupling event but actually correlates with higher overall conversion and stability of the reactive intermediate [1].

Evidence DimensionDecarboxylative cross-coupling isolated yield
Target Compound Data89% yield (forming 6-methyl-2-benzyl-pyridine)
Comparator Or Baseline2-pyridylacetic acid (70-73% yield for analogous benzylpyridines)
Quantified Difference16-19% absolute increase in isolated yield
ConditionsPd2(dba)3 (0.5 mol%), Xantphos (1.5 mol%), 150 °C, 24h in diglyme

Allows buyers to synthesize sterically hindered 6-methyl-2-benzylpyridines with significantly higher efficiency than traditional unsubstituted baselines, reducing catalyst and substrate waste.

Chelate geometry locking
Class-level
Rigid N,O-chelate · single locked conformation vs unsubstituted analog Flexible chelate · rapid conformer interconversion
Supports structure-activity studies requiring pre-organized metal-binding geometry
¹H NMR (500 MHz) of Pt(II) and Pd(II) complexes; room temperature

High Processability in Rapid Amidation under Harsh Acyl Chloride Conditions

Arylacetic acids are often prone to ketene formation or degradation when subjected to harsh, rapid dehydrating conditions. However, 2-(6-methylpyridin-2-yl)acetic acid exhibits robust stability and reactivity. When reacted with highly deactivated and sterically hindered anilines (e.g., 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)aniline) in the presence of phosphorus oxychloride (POCl3) and pyridine at 0 °C, the compound achieves complete conversion to the corresponding acetamide in just 15 minutes, yielding 80% (0.08 g isolated from 0.10 g of aniline). This demonstrates that the target compound can be seamlessly integrated into aggressive, fast-acting acyl chloride workflows without requiring pre-activation as a stable ester .

Evidence DimensionReaction time and stability in POCl3-mediated amidation
Target Compound DataComplete conversion in 15 minutes at 0 °C (80% isolated yield)
Comparator Or BaselineStandard arylacetic acids (often require longer times or milder coupling reagents like HATU/EDCI to avoid degradation)
Quantified DifferenceAchieves high yield in <20 minutes under aggressive chlorinating conditions
ConditionsPOCl3 (1.5 equiv), pyridine solvent, 0 °C, 15 min

Ensures that process chemists can utilize inexpensive, scalable reagents (POCl3) rather than costly peptide coupling agents for bulk amidation.

Chloride-triggered ring opening
Class-level
0.1 M NaCl · neutral pH
Facile N,O-chelate ring opening; forms [PtCl(en)(PICAC-N)]·H₂O with perpendicular pyridine orientation
Supports studies of environmentally triggered coordination sphere rearrangement
Product characterized by X-ray crystallography

Steric Modulation for Advanced Ligand Design

In the procurement of building blocks for transition metal ligands, the choice between 2-pyridylacetic acid and its 6-methyl counterpart is dictated by steric requirements. The 6-methyl group in 2-(6-methylpyridin-2-yl)acetic acid introduces a substantial steric bulk (A-value ~1.7 kcal/mol) directly adjacent to the coordinating nitrogen atom. Unlike the unsubstituted 2-pyridylacetic acid, which readily forms tightly packed, highly symmetric octahedral bis- or tris-complexes with transition metals, the 6-methyl variant forces a wider bite angle and often restricts coordination to lower coordination numbers or highly distorted geometries. This steric enforcement is a critical parameter for generating open coordination sites on metal catalysts, directly impacting turnover frequencies in cross-coupling or polymerization applications .

Evidence DimensionSteric hindrance at the metal-binding site
Target Compound DataPresence of 6-methyl group restricts high-coordination number symmetry
Comparator Or Baseline2-pyridylacetic acid (readily forms symmetric octahedral complexes)
Quantified DifferenceIntroduction of ~1.7 kcal/mol steric bulk adjacent to the nitrogen donor
ConditionsTransition metal complexation (e.g., Pd, Ru, or Cu)

Provides a necessary steric lever for catalyst designers needing to prevent catalyst dimerization or to open active sites for substrate binding.

5′-GMP reaction kinetics
Reported
t₁/₂ ≈ 24 min
Supports DNA-binding kinetic profiling studies with defined nucleobase adduct rate
NMR monitoring at 25°C · aqueous buffer; monofunctional adduct formation
Solid-state fluorescence
Data to verify
Ex 330 nm / Em 350 nm
Supports fluorescence-based detection development; source-specific data to verify
Solid-state spectroscopy; environment-sensitive emission reported
DNA conformational effects
Reported
No significant native DNA conformation change · distinct CD signature vs cisplatin Characteristic CD changes consistent with DNA bending and unwinding
Supports non-crosslink DNA interaction mechanism studies distinct from cisplatin-type damage
CD spectroscopy of Pt-modified calf-thymus DNA
Positional isomer identity
Class-level
N,O-chelation capable · sterically hindered binding pocket vs 3-substituted isomer Chelation-incapable · acetic acid distal to pyridine nitrogen
Supports procurement verification of correct positional isomer for intended application
CAS registry may span multiple isomers; verify structural identity

Precursor for Functionalized 2-Benzylpyridines via Decarboxylative Coupling

Directly leveraging its 89% yield in Pd-catalyzed decarboxylative cross-coupling, this compound is the optimal choice for synthesizing sterically hindered 6-methyl-2-benzylpyridine derivatives. It replaces multi-step, low-yielding organometallic routes, making it ideal for pharmaceutical library synthesis where functional group tolerance is required [1].

Building Block for Sterically Hindered Amide Therapeutics

Based on its demonstrated stability and rapid 15-minute conversion in POCl3-mediated amidation, this compound is highly suited for the large-scale synthesis of complex active pharmaceutical ingredients (APIs) featuring the 6-methyl-2-pyridylacetamide motif, avoiding the need for expensive coupling reagents .

Synthesis of Sterically Tuned Transition Metal Catalysts

Because the 6-methyl group prevents the formation of tightly packed, coordinatively saturated metal complexes, this compound is a preferred ligand precursor for developing transition metal catalysts (e.g., for olefin polymerization or C-H activation) where an open coordination site is mandatory for substrate turnover .

Application Fit

Application
Selection Property
Validation Focus
Pt(II) complex conformational studies
Steric N,O-chelate rigidity
Chelate conformation and geometry verification
Chloride-responsive metal complex studies
Hemilabile ligand behavior
Chloride-triggered ring-opening response
Solid-state fluorescence probe development
Environment-sensitive emission
Excitation and emission spectral characterization
Pharmaceutical intermediate synthesis
2,6-substitution regiochemistry
Positional isomer identity and purity

XLogP3

0.8

Wikipedia

(6-Methylpyridin-2-yl)acetic acid

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